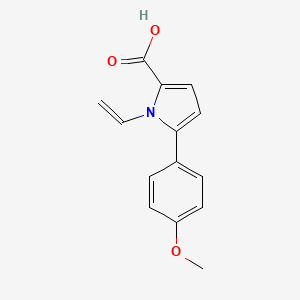

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a methoxyphenyl group and a vinyl group attached to the pyrrole ring makes this compound unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-methoxyphenylacetic acid with a suitable pyrrole precursor under acidic or basic conditions . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Carboxylic Acid Reactions

The carboxylic acid group at position 2 undergoes typical acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic conditions (H₂SO₄ or HCl) to form esters. For example, treatment with ethanol yields the ethyl ester derivative .

-

Amidation : Coupling with amines (e.g., 4-methoxybenzylamine) using EDCI/HOBt forms amides.

-

Decarboxylation : Thermal decarboxylation under reflux conditions (e.g., in diphenyl ether) removes the COOH group, yielding 5-(4-methoxyphenyl)-1-vinyl-1H-pyrrole .

Vinyl Group Reactions

The vinyl substituent at position 1 participates in:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to an ethyl group.

-

Oxidation : Ozonolysis cleaves the vinyl group, forming a diketone intermediate .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature enables electrophilic substitution, primarily at positions 3 and 4 (α-positions relative to nitrogen):

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | Br₂ in CH₃COOH, 0°C | 3-Bromo or 4-bromo derivatives |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro or 4-nitro analogues |

| Sulfonation | H₂SO₄, SO₃, 100°C | 3-Sulfo or 4-sulfo products |

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes:

-

Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenol derivative .

-

Electrophilic Substitution : Nitration or halogenation occurs on the phenyl ring under standard conditions .

Cross-Coupling Reactions

The compound’s vinyl and aryl groups participate in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : After borylation at position 4 (via Ir-catalyzed C–H activation), coupling with aryl halides introduces diverse aryl groups .

-

Heck Reaction : The vinyl group reacts with aryl halides (e.g., iodobenzene) in the presence of Pd catalysts .

Oxidation and Reduction Pathways

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Vinyl → ketone or carboxylic acid |

| Reduction | NaBH₄/LiAlH₄ | Carboxylic acid → alcohol |

| Epoxidation | m-CPBA | Vinyl → epoxide |

Heterocyclic Ring Functionalization

The pyrrole core engages in:

-

N-Alkylation : Quaternization at nitrogen using alkyl halides (e.g., CH₃I) .

-

Cycloaddition : [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

Key Research Findings

-

Borylation/Suzuki Coupling : A two-step protocol enables efficient arylation at position 4 without N-protection, achieving yields >80% .

-

Decarboxylation Efficiency : Thermal decarboxylation proceeds smoothly at 200°C, with no side products detected .

-

Selective Demethylation : BBr₃ selectively removes the methoxy group’s methyl without affecting the vinyl substituent.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with a methoxyphenyl group and a vinyl group attached to the pyrrole ring. It has the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound is researched for its potential biological activities, including enzyme inhibition, antimicrobial properties, and possible therapeutic applications in cancer treatment.

Chemistry

This compound serves as a building block in synthesizing complex organic molecules.

Synthetic Routes:

- Suzuki-Miyaura coupling reaction This involves a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

- Condensation Condensation of 4-methoxyphenylacetic acid with a pyrrole precursor under acidic or basic conditions.

- Industrial Production Large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors and automated systems.

Chemical Reactions:

- Oxidation Oxidation can form corresponding ketones or aldehydes.

- Reduction Reduction reactions can convert the vinyl group to an ethyl group.

- Substitution Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Biology

The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties. Its mechanism of action involves interaction with specific molecular targets and pathways, potentially inhibiting enzyme activity by binding to active sites and blocking substrate access.

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases. Pyrrole derivatives, including this compound, exhibit anticancer activity and can inhibit the proliferation of cancer cell lines like MCF-7 and A549.

Anticancer Properties

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Methoxy-phenyl)-1-vinyl-pyrrole | MCF-7 | TBD | Ongoing research |

| Benzamide derivatives | A549 | 3.0 | |

| Novel imidazo[4,5-b]pyridine | HCT116 | 0.63-1.32 |

Industry

Wirkmechanismus

The mechanism of action of 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a pyrrole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a vinyl group and a carboxylic acid group attached to the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its similar compounds.

Biologische Aktivität

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 131172-68-4) is a pyrrole derivative characterized by a methoxyphenyl group and a vinyl group attached to the pyrrole ring. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, antimicrobial properties, and possible therapeutic applications in cancer treatment.

The molecular formula of this compound is C14H13NO3, with a molecular weight of 243.26 g/mol. Its structure includes functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 131172-68-4 |

| IUPAC Name | 1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly enzymes. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in understanding its potential as a therapeutic agent.

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 and A549. The IC50 values for related compounds have been reported in the range of 3.0 µM to 10 µM, suggesting that this class of compounds could be effective against cancer cells.

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Methoxy-phenyl)-1-vinyl-pyrrole | MCF-7 | TBD | Ongoing research |

| Benzamide derivatives | A549 | 3.0 | |

| Novel imidazo[4,5-b]pyridine | HCT116 | 0.63 - 1.32 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may interact with tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced tumor growth.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyrrole derivatives possess antimicrobial activities. The presence of the methoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives:

- Study on Anticancer Activity : A recent study synthesized multiple pyrrole derivatives and evaluated their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.

- Enzyme Interaction Studies : Molecular docking studies revealed that some pyrrole derivatives could form stable complexes with ATP-binding domains of growth factor receptors (EGFR and VEGFR2), suggesting potential as targeted therapies in oncology.

- Antimicrobial Efficacy : In vitro tests showed that compounds similar to this compound demonstrated significant inhibitory effects against bacterial strains, indicating potential for development into new antimicrobial agents.

Eigenschaften

IUPAC Name |

1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPEJGLSPARIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.